molecular formula C8H12ClNO3 B13521395 2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, (R)-

2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, (R)-

Cat. No.: B13521395
M. Wt: 205.64 g/mol
InChI Key: BMIPCCMPWHPOGN-LURJTMIESA-N
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Description

2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, ®- is a chiral oxazolidinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, ®- typically involves the reaction of an appropriate oxazolidinone precursor with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, ®- can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the oxazolidinone ring or the chloroacetyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted oxazolidinones.

    Oxidation: Formation of oxazolidinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced oxazolidinone derivatives.

Scientific Research Applications

2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, ®- has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Material Science: Utilized in the development of polymers and advanced materials with specific properties.

    Biological Research: Employed in the study of enzyme inhibitors and as a probe for biochemical pathways.

    Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, ®- depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chloroacetyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The oxazolidinone ring may also interact with other molecular targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-Oxazolidinone, 3-(1-methylethyl)-5-(1-propenyl)-, ®-(E): Another chiral oxazolidinone derivative with different substituents.

    2-Oxazolidinone, 5-(chloromethyl)-3-(1-methylethyl): A similar compound with a chloromethyl group instead of a chloroacetyl group.

    2-Oxazolidinone, 3-(1-methylethyl)-5-phenyl: A derivative with a phenyl group, offering different chemical properties.

Uniqueness

2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, ®- is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the chloroacetyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

(4R)-3-(2-chloroacetyl)-4-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H12ClNO3/c1-5(2)6-4-13-8(12)10(6)7(11)3-9/h5-6H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

BMIPCCMPWHPOGN-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@@H]1COC(=O)N1C(=O)CCl

Canonical SMILES

CC(C)C1COC(=O)N1C(=O)CCl

Origin of Product

United States

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